molecular formula C16H11ClN2O5S B163208 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide CAS No. 420092-79-1

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide

Cat. No. B163208
CAS RN: 420092-79-1
M. Wt: 378.8 g/mol
InChI Key: JDYDEJYIVZNWQU-UHFFFAOYSA-N
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Description

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide (CHNBS) is an organic compound that has been studied for its potential application in various fields, including medicinal chemistry, drug design, and biochemistry. CHNBS is a highly reactive compound with a unique structure, making it an attractive target for research and development. In

Scientific Research Applications

DNA Methyltransferase Inhibition

SW155246 is a potent and selective inhibitor of DNA methyltransferase 1 (DNMT1) . DNMT1 is an enzyme that plays a crucial role in the process of DNA methylation, which is a key mechanism in gene regulation . By inhibiting DNMT1, SW155246 can affect the methylation patterns of DNA, potentially influencing gene expression .

Cancer Research

The ability of SW155246 to inhibit DNMT1 has significant implications in cancer research . Abnormal DNA methylation patterns are often observed in cancer cells, and compounds like SW155246 that can modulate DNA methylation have potential as therapeutic agents . Specifically, SW155246 has been shown to induce the re-expression of the tumor suppressor gene RASSF1 in A549 cells, a lung cancer cell line .

Epigenetic Studies

Epigenetics involves changes in gene expression that do not involve alterations to the underlying DNA sequence. As a DNMT1 inhibitor, SW155246 can cause epigenetic changes by altering DNA methylation patterns . This makes it a valuable tool for researchers studying epigenetic mechanisms and their roles in various diseases .

Drug Design

The structure and activity of SW155246 provide valuable insights for drug design . Understanding how SW155246 interacts with DNMT1 can help in the design of new compounds with improved efficacy and selectivity .

Study of Enzyme Mechanisms

SW155246 can also be used to study the mechanisms of enzymes like DNMT1 . By observing how SW155246 inhibits DNMT1, researchers can gain a better understanding of how this enzyme functions and how it can be modulated .

Gene Regulation Research

SW155246 is a featured product for gene regulation research . Its ability to modulate DNA methylation and affect gene expression makes it a valuable tool for studying how genes are regulated .

properties

IUPAC Name

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYDEJYIVZNWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide

CAS RN

420092-79-1
Record name 420092-79-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does SW155246 interact with DNA methyltransferases (DNMTs) and what are the downstream effects?

A: While the precise binding mode of SW155246 to DNMT1 is not fully elucidated in the provided research, studies suggest it acts as an antagonist, meaning it likely binds to the enzyme and blocks its activity. [] This inhibition is selective for DNMT1 over other DNMT isoforms like DNMT3A and DNMT3B. [] By inhibiting DNMT1, SW155246 prevents the addition of methyl groups to DNA. This can lead to the reactivation of silenced tumor suppressor genes like RASSF1A, as observed in A549 cancer cells. [] This reactivation is a desirable outcome in cancer treatment.

Q2: What is known about the structure-activity relationship (SAR) of SW155246 and its impact on DNMT inhibition?

A: The research highlights the existence of "activity cliffs" surrounding SW155246. [] This means that even small structural modifications to the compound can drastically impact its ability to inhibit DNMT1. Specifically, the presence of the sulfonamide group and the specific arrangement of the chloro and nitro groups on the benzene ring are crucial for activity. [] Molecules with high structural similarity but lacking these features showed no DNMT1 inhibition. [] This sensitivity to structural changes underscores the importance of understanding the SAR for developing more potent and selective DNMT1 inhibitors.

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